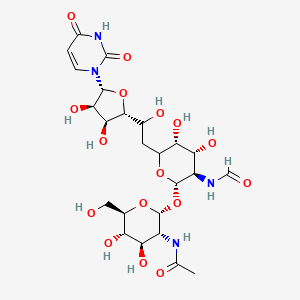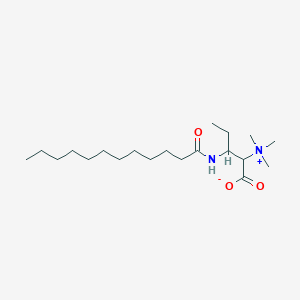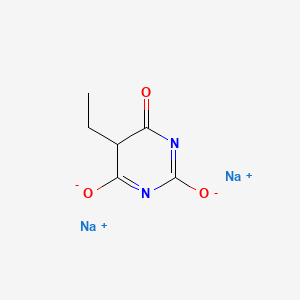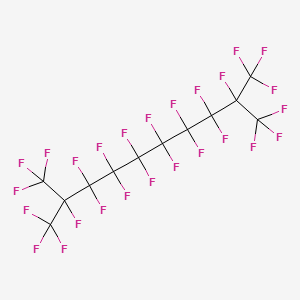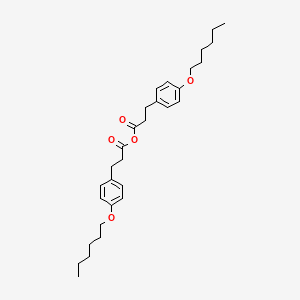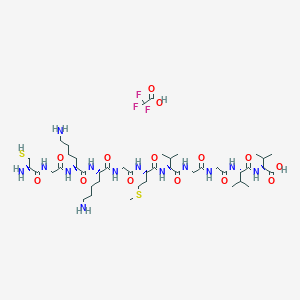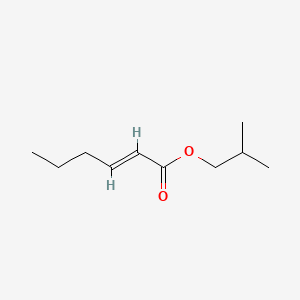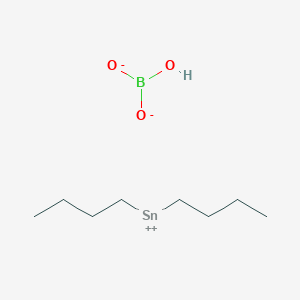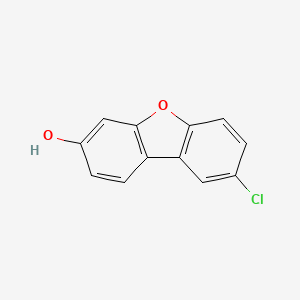
N,N''-Hexane-1,6-diylbis(N'-hexylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-Hexane-1,6-diylbis(N’-hexylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.574 g/mol . It is characterized by its structure, which includes two urea groups connected by a hexane chain. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) typically involves the reaction of hexamethylene diisocyanate with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexamethylene diisocyanate+Hexylamine→N,N”-Hexane-1,6-diylbis(N’-hexylurea)
Industrial Production Methods: In industrial settings, the production of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound can be used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research has explored its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its ability to form stable bonds with other materials
Wirkmechanismus
The mechanism of action of N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) involves its interaction with specific molecular targets. The urea groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein stability, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Hexane-1,6-diylbis(2-hydroxybenzamide)
- N,N’-Hexane-1,6-diylbis(3-phenylprop-2-en-1-imine)
- N,N’-Hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide)
Comparison: N,N’‘-Hexane-1,6-diylbis(N’-hexylurea) is unique due to its specific structure, which includes two urea groups connected by a hexane chain. This structure allows it to form stable hydrogen bonds and interact with a wide range of biomolecules. In comparison, similar compounds may have different functional groups or chain lengths, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
89307-23-3 |
|---|---|
Molekularformel |
C20H42N4O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-hexyl-3-[6-(hexylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H42N4O2/c1-3-5-7-11-15-21-19(25)23-17-13-9-10-14-18-24-20(26)22-16-12-8-6-4-2/h3-18H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
InChI-Schlüssel |
RIQWMBYGUHQQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


